REACTION_CXSMILES
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[Cl:1][C:2]1[N:7]=[C:6]2[NH:8][CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1.I[CH:13]([CH3:15])[CH3:14]>>[Cl:1][C:2]1[N:7]=[C:6]2[N:8]([CH:13]([CH3:15])[CH3:14])[CH:9]=[N:10][C:5]2=[C:4]([Cl:11])[CH:3]=1
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Name
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|
Quantity
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0.118 g
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Type
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reactant
|
Smiles
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ClC1=CC(=C2C(=N1)NC=N2)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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IC(C)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The crude product mixture was purified by silica gel chromatography (25 to 35% ethyl acetate in hexane eluant)
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Type
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CUSTOM
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Details
|
to afford
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Name
|
|
Type
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product
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Smiles
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ClC1=CC(=C2C(=N1)N(C=N2)C(C)C)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |